molecular formula C19H18ClN3O4 B5915072 3-(4-chloro-3-nitrophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide

3-(4-chloro-3-nitrophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide

Cat. No. B5915072
M. Wt: 387.8 g/mol
InChI Key: HQEYNMKCMUNTTG-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chloro-3-nitrophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide, commonly known as CNB-001, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CNB-001 belongs to the class of nitro-aromatic compounds and has been found to exhibit neuroprotective properties.

Mechanism of Action

The neuroprotective effects of CNB-001 are thought to be mediated through its ability to activate the Nrf2-ARE pathway. This pathway plays a critical role in cellular defense against oxidative stress and inflammation. CNB-001 has been found to upregulate the expression of antioxidant and anti-inflammatory genes, thereby reducing oxidative stress and inflammation in neurons.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in neurons. CNB-001 has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. Additionally, CNB-001 has been found to have a good safety profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of CNB-001 is its neuroprotective properties. It has been shown to protect neurons from oxidative stress, inflammation, and apoptosis. CNB-001 has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. However, one of the limitations of CNB-001 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on CNB-001. One potential area of research is the development of novel formulations to improve the solubility and bioavailability of CNB-001. Another area of research is the investigation of the neuroprotective effects of CNB-001 in other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, the mechanism of action of CNB-001 needs to be further elucidated to better understand its neuroprotective properties.

Synthesis Methods

The synthesis of CNB-001 involves the reaction of 4-chloro-3-nitroaniline with isobutyryl chloride to form N-(4-chloro-3-nitrophenyl)isobutyramide. This compound is then reacted with 4-aminostyrene to obtain CNB-001. The synthesis of CNB-001 has been optimized to produce high yields and purity.

Scientific Research Applications

CNB-001 has been extensively studied for its neuroprotective properties. It has been found to protect neurons from oxidative stress, inflammation, and apoptosis. CNB-001 has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

N-[4-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-12(2)19(25)22-15-7-5-14(6-8-15)21-18(24)10-4-13-3-9-16(20)17(11-13)23(26)27/h3-12H,1-2H3,(H,21,24)(H,22,25)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEYNMKCMUNTTG-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-chloro-3-nitrophenyl)-N-{4-[(2-methylpropanoyl)amino]phenyl}prop-2-enamide

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